molecular formula C21H19ClF3N3O2 B2722490 N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)-4-methylbenzenecarboxamide CAS No. 956368-31-3

N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)-4-methylbenzenecarboxamide

Cat. No.: B2722490
CAS No.: 956368-31-3
M. Wt: 437.85
InChI Key: LZQKPYOWTWCLBC-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with a 5-chloro, 1-methyl, and 3-trifluoromethyl group. The pyrazole is linked via a methylene bridge to a 4-methylbenzenecarboxamide moiety, which is further substituted with a 4-methoxyphenyl group. The trifluoromethyl and methoxy groups contribute to its lipophilicity and electronic properties, making it a candidate for applications in agrochemicals or pharmaceuticals .

Properties

IUPAC Name

N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClF3N3O2/c1-13-4-6-14(7-5-13)20(29)28(15-8-10-16(30-3)11-9-15)12-17-18(21(23,24)25)26-27(2)19(17)22/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQKPYOWTWCLBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=C(N(N=C2C(F)(F)F)C)Cl)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)-4-methylbenzenecarboxamide, commonly referred to as compound 1, is a synthetic organic molecule characterized by its complex structure and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of compound 1 is C21H19ClF3N3O2C_{21}H_{19}ClF_3N_3O_2, with a molecular weight of approximately 437.85 g/mol. The compound features a pyrazole ring, a trifluoromethyl group, and an amide linkage, which contribute to its biological activity.

PropertyValue
Molecular FormulaC21H19ClF3N3O2C_{21}H_{19}ClF_3N_3O_2
Molecular Weight437.85 g/mol
Melting PointNot specified
Purity>90%

The biological activity of compound 1 has been primarily investigated in the context of its potential as an anti-inflammatory and analgesic agent. Research indicates that compounds with similar structures often interact with various biological targets:

  • Inhibition of Cyclooxygenase (COX) : Many pyrazole derivatives are known to inhibit COX enzymes, which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins.
  • Antioxidant Activity : Some studies suggest that the trifluoromethyl group enhances the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress.

Anti-inflammatory and Analgesic Effects

A series of studies have evaluated the anti-inflammatory properties of compound 1. In vitro assays demonstrated that it significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines when stimulated with lipopolysaccharide (LPS) .

Case Study:
In a controlled animal study, administration of compound 1 resulted in a marked reduction in paw edema in rats subjected to formalin-induced inflammation. The results indicated a similar efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

Preliminary screening for antimicrobial properties revealed that compound 1 exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

BacteriaMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Comparison with Similar Compounds

Pyrazole Carboxamide Derivatives ()

Compounds 3a–3p in share a pyrazole-carboxamide backbone but differ in substituents. Key comparisons include:

Compound ID Substituents (R1, R2) Melting Point (°C) Yield (%) Molecular Formula
3a Phenyl, Phenyl 133–135 68 C₂₁H₁₅ClN₆O
3b 4-Chlorophenyl, Phenyl 171–172 68 C₂₁H₁₄Cl₂N₆O
3c p-Tolyl, Phenyl 123–125 62 C₂₂H₁₇ClN₆O
Target 4-Methoxyphenyl, 4-Methylbenzene N/A N/A C₂₀H₁₉ClF₃N₃O₂ (estimated)
  • Key Differences: The target compound replaces the cyano group in 3a–3p with a trifluoromethyl group, enhancing electron-withdrawing effects . The 4-methoxyphenyl group in the target compound may improve solubility compared to halogenated aryl groups in 3b .

Pyrazole-Triazole Hybrid ()

The compound B. 1-(4-Chloro-2-methylphenyl)-N-(5-chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide shares the trifluoromethyl-pyrazole core but includes a triazole-substituted pyridine.

  • Molecular Weight : 481.8 vs. ~477.8 (estimated for target compound).
  • Bioactivity : The triazole-pyridine moiety in likely enhances binding to metalloenzymes, whereas the 4-methoxyphenyl group in the target compound may favor π-π stacking interactions .

Thiourea and Carboxaldehyde Derivatives ()

  • N-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-N′-(4-hydroxyphenyl)thiourea ():
    • Replaces the methylbenzenecarboxamide with a thiourea group.
    • Exhibits intramolecular hydrogen bonding (N–H···O/Cl), which the target compound lacks due to its methoxy group .
  • 5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (): Substituted with an aldehyde group instead of a carboxamide, reducing stability under basic conditions .

Sulfonamide Analogs ()

  • N-{[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide ():
    • Replaces the carboxamide with a sulfonamide group.
    • Higher molecular weight (477.86 vs. ~445 for the target compound) due to the sulfonyl group .
  • 4-Methoxy-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzenecarboxamide (): Substitutes the 5-chloro group with phenoxy, reducing electronegativity but increasing steric bulk .

Implications of Substituent Variations

  • Trifluoromethyl vs. Cyano: The CF₃ group in the target compound increases lipophilicity and metabolic stability compared to cyano-substituted analogs .
  • Methoxy vs.
  • Halogenation : Chlorine at the 5-position (target) vs. 4-chlorophenyl (b) may influence steric and electronic interactions in biological systems .

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